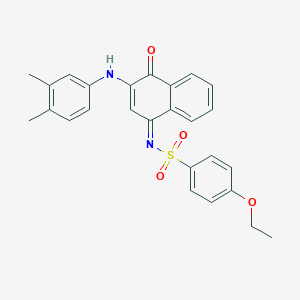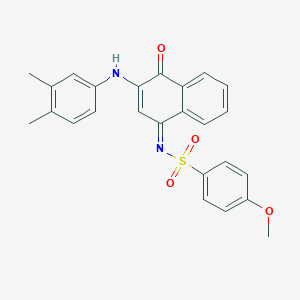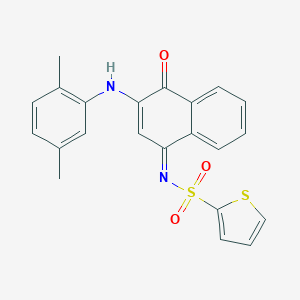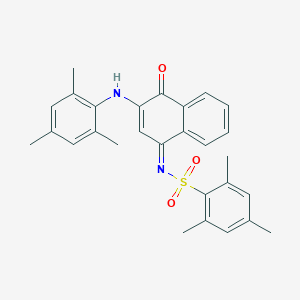![molecular formula C18H19NO6S B281396 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281396.png)
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate, also known as E-64d, is a potent inhibitor of cysteine proteases. It is widely used in scientific research to study the role of cysteine proteases in various biological processes.
Mécanisme D'action
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the cysteine residue in the active site, thereby blocking the enzyme's activity. 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is a broad-spectrum inhibitor of cysteine proteases, including cathepsin B, H, L, and S.
Biochemical and Physiological Effects:
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate has been shown to induce apoptosis in various cancer cell lines by inhibiting the activity of cathepsin B. It has also been shown to inhibit autophagy by blocking the activity of cathepsin L. 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate has been shown to reduce inflammation in various animal models by inhibiting the activity of cathepsin S. In addition, 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate has been shown to have antiviral activity by inhibiting the activity of cathepsin L, which is required for viral entry into host cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is a potent and specific inhibitor of cysteine proteases, making it an ideal tool for studying the role of these enzymes in various biological processes. However, 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is not cell-permeable, which limits its use in cell-based assays. In addition, 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is irreversibly bound to the active site of the enzyme, which makes it difficult to study the kinetics of enzyme inhibition.
Orientations Futures
There are several future directions for research on 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate. One area of research is the development of cell-permeable analogs of 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate, which would allow for its use in cell-based assays. Another area of research is the development of more specific inhibitors of individual cysteine proteases, which would allow for a more precise study of their roles in biological processes. Finally, 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in treating cancer and other diseases.
Méthodes De Synthèse
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate can be synthesized by reacting 4-nitrophenyl acetate with 4-ethoxyaniline in the presence of sodium ethoxide. The resulting compound is then reacted with p-toluenesulfonyl chloride to form 4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate. Finally, acetylation of the amino group with acetic anhydride yields 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate.
Applications De Recherche Scientifique
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is widely used in scientific research to study the role of cysteine proteases in various biological processes. It has been used to study the role of cysteine proteases in apoptosis, autophagy, inflammation, and cancer. 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate has also been used to study the role of cysteine proteases in various diseases such as Alzheimer's disease, Parkinson's disease, and viral infections.
Propriétés
Formule moléculaire |
C18H19NO6S |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
[4-[acetyl-(4-ethoxyphenyl)sulfonylamino]phenyl] acetate |
InChI |
InChI=1S/C18H19NO6S/c1-4-24-16-9-11-18(12-10-16)26(22,23)19(13(2)20)15-5-7-17(8-6-15)25-14(3)21/h5-12H,4H2,1-3H3 |
Clé InChI |
AUPQFJWSHBNRHU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)




![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)


![Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281324.png)
![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)


![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)
